molecular formula C7H10N2O3S B1280450 2-Amino-6-methoxybenzenesulfonamide CAS No. 393089-40-2

2-Amino-6-methoxybenzenesulfonamide

Cat. No. B1280450
M. Wt: 202.23 g/mol
InChI Key: PVRQFJDFKCFILC-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzenesulfonamide is a sulfonamide compound that is part of a broader class of organic compounds characterized by a sulfonamide group attached to an aromatic ring. Sulfonamides are known for their diverse applications, including medicinal chemistry, where they serve as the basis for a variety of drugs, particularly antibiotics.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 2-amino-6-methoxybenzenesulfonamide, can be achieved through a direct N-alkylation process. This process involves the use of alcohols as alkylating agents and is facilitated by the recognition of different types of amino groups in the presence of a transition metal catalyst. This method represents a highly efficient and general strategy for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be extensively characterized using various spectroscopic techniques. For instance, a related sulfonamide compound was synthesized and its structure was determined using FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques. The compound was found to crystallize in the monoclinic space group with specific unit cell parameters. Density functional theory (DFT) calculations were also performed to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with experimental values .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For example, 2,4-dinitrobenzenesulfonamides can be alkylated to produce N, N-disubstituted sulfonamides with excellent yields. These reactions can be carried out using the Mitsunobu reaction or conventional methods. The 2,4-dinitrobenzenesulfonamide group can be selectively removed without affecting other sulfonamide groups, allowing for the preparation of a wide variety of secondary amines and diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be predicted and analyzed using computational methods such as DFT. These calculations can provide insights into the molecular electrostatic potential, natural bond orbital analysis, frontier molecular orbital analysis, thermodynamic properties, dipole moments, and HOMO-LUMO energy. Such theoretical analyses are crucial for understanding the reactivity and stability of these compounds. The experimental and theoretical data often correlate well, providing a reliable framework for the prediction of physical and chemical properties .

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, including 2-Amino-6-methoxybenzenesulfonamide derivatives, have been evaluated in cell-based antitumor screens. These compounds have shown potential as potent cell cycle inhibitors, disrupting tubulin polymerization and affecting various cancer cell lines. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) is an orally active antimitotic agent, demonstrating preliminary clinical activities in phase I trials (Owa et al., 2002).

Tubulin Polymerization Inhibitors

Sulfonamide drugs, including those derived from 2-Amino-6-methoxybenzenesulfonamide, have been identified as inhibitors of tubulin polymerization. This discovery led to the development of compounds like E7010 and T138067, which are under clinical development. Their interaction with the colchicine site of tubulin and influence on tubulin's enzymatic activities have been studied in detail (Banerjee et al., 2005).

Synthesis and Characterization

The synthesis and characterization of various derivatives of 2-Amino-6-methoxybenzenesulfonamide have been explored, with applications in creating potential anticancer agents. For example, aminothiazole-paeonol derivatives were synthesized, showing high anticancer potential against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

Novel Synthesis Approaches

There have been studies on novel synthetic routes to compounds like KN-93, where N-(2-{[(2 E)-3-(4-chlorophenyl)prop-2-enylamino]methyl}phenyl)- N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is used. These methods aim to facilitate the preparation of such compounds for various applications (Bruno et al., 2010).

Alpha-1 Adrenoceptor Antagonism

2-Amino-6-methoxybenzenesulfonamide derivatives have been studied for their potential as alpha-1 adrenoceptor antagonists. For instance, YM-12617, a structurally new type of alpha 1-adrenoceptor antagonist, has been compared with other compounds using pharmacological and ligand binding techniques (Honda et al., 1985).

Miscellaneous Applications

  • Studies on methyl 2-amino-2N,3O-(o-benzenedisulfonyl)-2-deoxy-α-D-glucopyranoside, a derivative of 2-Amino-6-methoxybenzenesulfonamide, reveal its application in synthesizing branched-chain amino sugars (Tatsuta et al., 1982).
  • The synthesis and characterization of proton transfer salts of 2-aminobenzothiazole derivatives have been explored, where the association of acids and bases plays a crucial role (İlkimen & Yenikaya, 2022).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-6-methoxybenzothiazole, indicates that it is toxic if swallowed and suspected of causing genetic defects . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Future Directions

While specific future directions for 2-Amino-6-methoxybenzenesulfonamide are not mentioned in the search results, research in the field of sulfonamides continues to be active, with ongoing studies into their synthesis, properties, and applications .

properties

IUPAC Name

2-amino-6-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRQFJDFKCFILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463343
Record name Benzenesulfonamide, 2-amino-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxybenzenesulfonamide

CAS RN

393089-40-2
Record name Benzenesulfonamide, 2-amino-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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